N-{[4-(morpholin-4-ylsulfonyl)phenyl]carbamothioyl}thiophene-2-carboxamide
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Overview
Description
1-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA is a complex organic compound that features a morpholine sulfonyl group, a thiophene carbonyl group, and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA undergoes various chemical reactions, including:
Oxidation: This reaction can modify the thiophene ring or the thiourea moiety.
Reduction: This can affect the sulfonyl group or the carbonyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl or thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific pH levels, temperatures, and solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of 1-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The sulfonyl and thiourea groups play crucial roles in these interactions, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(MORPHOLINE-4-SULFONYL)-2-NITROPHENYL]MORPHOLINE
- 4-(2-CHLORO-4-NITROPHENYL)MORPHOLINE
- 4-(2-FLUORO-4-NITROPHENYL)MORPHOLINE
Uniqueness
1-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H17N3O4S3 |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-[(4-morpholin-4-ylsulfonylphenyl)carbamothioyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C16H17N3O4S3/c20-15(14-2-1-11-25-14)18-16(24)17-12-3-5-13(6-4-12)26(21,22)19-7-9-23-10-8-19/h1-6,11H,7-10H2,(H2,17,18,20,24) |
InChI Key |
RFMOZXAKFFKPMD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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